Lithium 9,10-dihydroxyoctadecanoate

Description

Contextualization within Fatty Acid Derivative Chemistry

Fatty acids, long-chain carboxylic acids, are fundamental building blocks in biochemistry and have extensive applications in industrial chemistry. google.com Their derivatives, formed by modifying the carboxyl group or the hydrocarbon tail, represent a vast and diverse class of molecules with tailored properties. Dihydroxy fatty acids, such as the parent acid of the title compound, are a specific subclass of oxidized fatty acids. The presence of vicinal diols (hydroxyl groups on adjacent carbons) is a key structural feature that significantly alters the properties of the parent fatty acid.

The synthesis of 9,10-dihydroxyoctadecanoic acid is typically achieved through the oxidation of oleic acid, an unsaturated fatty acid with a double bond at the C9-C10 position. 911metallurgist.com Common methods involve epoxidation of the double bond followed by hydrolysis, or direct hydroxylation using oxidizing agents like potassium permanganate (B83412). 911metallurgist.com The resulting 9,10-dihydroxyoctadecanoic acid can then be neutralized with a lithium base, such as lithium hydroxide (B78521), to form Lithium 9,10-dihydroxyoctadecanoate. aidic.it This process is a classic example of converting a readily available natural product (oleic acid) into a functionalized derivative.

The introduction of the hydroxyl groups and the subsequent formation of a lithium salt transform the fatty acid into a more complex molecule with potential for further chemical modifications and specialized applications. These modifications are part of a broader strategy in lipid chemistry to create novel materials with desired properties, such as improved thermal stability or specific interfacial activity.

Overview of Scholarly Significance of Lithium Salts of Dihydroxy Fatty acids

The scholarly significance of lithium salts of dihydroxy fatty acids, particularly this compound, is primarily documented in the field of materials science, specifically in the formulation of lubricating greases. aidic.it The lithium salt of a fatty acid is commonly referred to as a "lithium soap," and these soaps are the most common type of thickener used in modern greases.

Research has shown that the presence of hydroxyl groups on the fatty acid chain can significantly enhance the performance of the resulting lithium grease. A study comparing lithium grease prepared from 9,10-dihydroxyoctadecanoic acid (referred to as DHSALi-based grease) with that from the more conventional 12-hydroxystearic acid demonstrated the superior properties of the former. aidic.it The DHSALi-based grease exhibited a higher dropping point, better shear stability, and improved wear resistance and antifriction properties. aidic.it This suggests that the dihydroxy functionality leads to a more robust and efficient thickener network within the grease.

The interaction between the lithium cation and the carboxylate group, as well as the intermolecular hydrogen bonding facilitated by the hydroxyl groups, are crucial to the formation of the fibrous soap structure that entraps the lubricating oil. Infrared spectroscopy is a key tool for characterizing these interactions. The shift in the carbonyl (C=O) stretching frequency upon salt formation is indicative of the coordination between the lithium ion and the carboxylate group.

While the primary documented application is in lubrication, the unique structure of this compound suggests potential for other areas of research. The amphiphilic nature of the molecule, with its long nonpolar tail and polar head group containing both a carboxylate and two hydroxyl groups, could be of interest in surfactant and colloid science. Furthermore, the study of lithium carboxylate crystal structures is an active area of research, with potential applications in coordination polymers and materials with specific optical or electronic properties. acs.org

Research Findings and Data

Detailed research into the specific properties of pure this compound is limited, with most available data coming from its characterization as a grease thickener.

Physicochemical Properties

| Property | Value/Description | Reference |

| Chemical Formula | C₁₈H₃₅LiO₄ | Inferred |

| Molecular Weight | 322.41 g/mol | Inferred |

| Appearance | White solid powder (when prepared from DHSA) | aidic.it |

| Synthesis | Prepared by the saponification of 9,10-dihydroxyoctadecanoic acid with lithium hydroxide (LiOH·H₂O). | aidic.it |

Spectroscopic Data

Infrared (IR) spectroscopy is a powerful technique for the characterization of metal carboxylates. The position of the carboxylate stretching bands provides information about the coordination mode between the metal cation and the carboxylate group. 911metallurgist.comresearchgate.netresearchgate.netnih.gov

A study on lithium 9,10-dihydroxystearate (B1259267) (DHSALi) provides the following key IR absorption data: aidic.it

| Functional Group | Characteristic Peak (cm⁻¹) | Description |

| Carboxylate (asymmetric stretch) | 1564 | Shifted from the 1709 cm⁻¹ peak of the carboxylic acid (DHSA), indicating salt formation. |

| Carboxylate (symmetric stretch) | 1443 | Appears upon saponification, characteristic of the -COO⁻ group. |

The significant shift of the carbonyl peak to a lower wavenumber and the appearance of the symmetric stretching peak are definitive evidence of the formation of the lithium salt. The positions of these bands are consistent with an ionic interaction between the lithium cation and the carboxylate anion. 911metallurgist.com

Structure

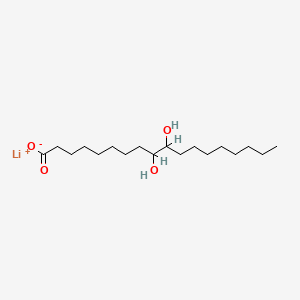

2D Structure

Properties

IUPAC Name |

lithium;9,10-dihydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4.Li/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYNNDRSRSNFCL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120-87-6 (Parent) | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060154918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80975580 | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60154-91-8 | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060154918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium 9,10-dihydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for Lithium 9,10 Dihydroxyoctadecanoate

Precursor Synthesis: The Formation of 9,10-Dihydroxyoctadecanoic Acid

The cornerstone of synthesizing Lithium 9,10-dihydroxyoctadecanoate is the effective production of its precursor, 9,10-dihydroxyoctadecanoic acid, also known as dihydroxystearic acid. aidic.itnih.gov This diol is primarily derived from oleic acid, an abundant unsaturated fatty acid. oc-praktikum.demedchemexpress.com The key transformation involves the introduction of two hydroxyl groups at the site of the carbon-carbon double bond in the oleic acid molecule. Several chemical and biocatalytic routes have been established for this purpose.

Hydroxylation Reactions of Oleic Acid and Related Unsaturated Fatty Acids

Direct hydroxylation of the double bond in oleic acid is a primary method for synthesizing 9,10-dihydroxyoctadecanoic acid. This process typically involves the use of strong oxidizing agents.

One established laboratory-scale method utilizes potassium permanganate (B83412) (KMnO4) in an alkaline solution. oc-praktikum.de In this reaction, oleic acid is first dissolved in a sodium hydroxide (B78521) solution. The subsequent addition of a potassium permanganate solution at a controlled temperature leads to the formation of the diol. oc-praktikum.de It is crucial to manage the reaction conditions, such as temperature and the amount of oxidizing agent, to prevent unwanted cleavage of the carbon chain. oc-praktikum.de Following the reaction, the excess permanganate is reduced, and the solution is acidified to precipitate the crude 9,10-dihydroxyoctadecanoic acid. oc-praktikum.de Purification is then carried out by washing with a solvent like petroleum ether to remove unreacted saturated fatty acids and subsequent recrystallization from ethanol. oc-praktikum.de

Table 1: Key Parameters for the Synthesis of erythro-9,10-dihydroxystearic acid from Oleic Acid

| Parameter | Value/Condition | Source |

| Starting Material | Oleic Acid (technical grade, 90%) | oc-praktikum.de |

| Oxidizing Agent | 1% Potassium Permanganate Solution | oc-praktikum.de |

| Reaction Temperature | 10 °C | oc-praktikum.de |

| Purification | Washing with petroleum ether, recrystallization from ethanol | oc-praktikum.de |

| Final Product Melting Point | 132 °C | oc-praktikum.de |

Another approach involves the use of hydrogen peroxide in the presence of a carboxylic acid, such as formic acid or acetic acid. orgsyn.org When oleic acid is treated with hydrogen peroxide and formic acid, an intermediate hydroxyformoxystearic acid is formed. This intermediate is then hydrolyzed with a base, like sodium hydroxide, to yield 9,10-dihydroxyoctadecanoic acid. orgsyn.org The reaction is typically exothermic and requires temperature control. orgsyn.org The use of highly purified oleic acid can lead to a nearly quantitative yield of the dihydroxy acid. orgsyn.org

Epoxidation-Hydrolysis Routes for Dihydroxystearate Precursors

An alternative and widely employed strategy for synthesizing 9,10-dihydroxyoctadecanoic acid involves a two-step process: epoxidation of the oleic acid followed by hydrolysis of the resulting epoxide ring. researchgate.netresearchgate.net

The epoxidation step is commonly carried out using peracids, which can be generated in situ. For instance, reacting oleic acid with formic acid and hydrogen peroxide produces performic acid, which then epoxidizes the double bond to form epoxidized oleic acid (an oxirane ring). researchgate.net The efficiency of this epoxidation is influenced by factors such as temperature and the molar ratios of the reactants. researchgate.net

Following epoxidation, the oxirane ring is opened through hydrolysis to form the diol. researchgate.net This hydrolysis can be achieved by heating the epoxidized oleic acid with water, often in the presence of a catalyst. The disappearance of the epoxy group and the appearance of hydroxyl groups can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net This two-step method is considered a viable route for producing dihydroxystearic acid from renewable resources like palm kernel oil-based oleic acid. researchgate.net Research has focused on optimizing reaction parameters to maximize the yield of the epoxidized intermediate and subsequently the final dihydroxy acid. researchgate.net

Enzymatic and Biocatalytic Approaches for Diol Synthesis

In recent years, enzymatic and biocatalytic methods have emerged as promising green alternatives for the synthesis of dihydroxy fatty acids. These methods offer high selectivity and operate under milder reaction conditions compared to traditional chemical routes.

Enzymes such as lipases and hydratases can be employed for the conversion of unsaturated fatty acids. wur.nl For example, a bienzymatic cascade involving lipase-catalyzed hydrolysis of an oil followed by oleate (B1233923) hydratase-catalyzed conversion of oleic acid can produce 10-hydroxystearic acid. wur.nl While this specific example yields a monohydroxy acid, similar principles can be applied to develop biocatalytic systems for diol synthesis.

Furthermore, cytochrome P450 enzymes have been shown to be involved in the hydroxylation of fatty acid derivatives. nih.gov For instance, CYP94A1 from Vicia sativa can hydroxylate 9,10-epoxystearic acid. nih.gov The stereochemical outcome of these enzymatic reactions can be highly specific, offering a level of control that is often difficult to achieve with chemical methods. nih.gov Plant-based epoxide hydrolases also exhibit enantioselectivity in the hydrolysis of 9,10-epoxystearic acid, leading to specific stereoisomers of 9,10-dihydroxystearic acid. nih.gov These biocatalytic approaches are an active area of research for the sustainable production of valuable fatty acid derivatives.

Lithium Salt Formation: Saponification and Metathesis Reactions

Once 9,10-dihydroxyoctadecanoic acid has been synthesized and purified, the final step is its conversion to this compound. This is typically achieved through a saponification reaction.

Direct Saponification with Lithium Hydroxide

The most direct method for preparing the lithium salt is through the saponification of 9,10-dihydroxyoctadecanoic acid with lithium hydroxide (LiOH). aidic.it

In a typical procedure, 9,10-dihydroxyoctadecanoic acid is mixed with water and heated to form a solution. aidic.it A solution of lithium hydroxide monohydrate (LiOH·H₂O) in warm water is then slowly added to the dihydroxy acid mixture. aidic.it The reaction mixture is heated and stirred to ensure complete saponification. aidic.it After the reaction, the water is removed, often by heating, leaving behind a semi-solid paste of the lithium salt. aidic.it This paste is then dried, for instance in a vacuum oven, to obtain the final product as a solid powder. aidic.it

Table 2: Typical Reaction Parameters for Direct Saponification

| Parameter | Reactant/Condition | Source |

| Acid | 9,10-Dihydroxyoctadecanoic Acid | aidic.it |

| Base | Lithium Hydroxide Monohydrate (LiOH·H₂O) | aidic.it |

| Reaction Temperature | 95-100 °C | aidic.it |

| Reaction Time | ~1 hour for saponification, ~1 hour for water removal | aidic.it |

| Drying | Vacuum oven at 65 °C for 30 hours | aidic.it |

This direct saponification method is a well-established and efficient way to produce this compound for applications such as grease manufacturing. aidic.it

Conversion from Other Metal Carboxylates

While direct saponification with lithium hydroxide is the most common route, it is theoretically possible to synthesize this compound through metathesis reactions starting from other metal salts of 9,10-dihydroxyoctadecanoic acid. In a metathesis reaction, a double displacement occurs between two reacting salts.

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as the use of renewable resources, energy efficiency, and the reduction of hazardous waste. Key green methodologies that have been explored for the synthesis of this and structurally related compounds include the use of sonochemical methods, heterogeneous catalysts, and solvent-free or reduced-solvent systems.

Sonochemical Methods for Enhanced Efficiency

Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a promising technique for enhancing the efficiency of synthesizing metallic salts of fatty acids, including the potential synthesis of this compound. Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions. This is attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures.

The use of ultrasound has been shown to be effective in the synthesis of other nano-sized lithium compounds, such as lithium cobalt oxide. nih.govsigmaaldrich.com In these syntheses, ultrasound facilitates the creation of nano-sized particles at lower temperatures than traditional methods. nih.govsigmaaldrich.com This approach avoids the need for high-temperature heat treatments, thus saving energy. nih.gov The reaction mechanism involves the generation of highly reactive radicals and improved mass transfer between the solid and liquid phases. rsc.org

For the synthesis of this compound, a sonochemical approach could be applied to the reaction between 9,10-dihydroxyoctadecanoic acid and a lithium base, such as lithium hydroxide. The ultrasound would be expected to enhance the rate of neutralization and salt formation. The benefits of such an approach are summarized in the table below.

| Parameter | Conventional Method | Sonochemical Method |

| Reaction Time | Longer | Significantly Reduced rsc.org |

| Temperature | Often requires heating | Can proceed at lower temperatures nih.govsigmaaldrich.com |

| Energy Consumption | Higher | Lower nih.gov |

| Yield | Variable | Potentially Higher nih.gov |

| Particle Size | Larger, less uniform | Smaller, more uniform (nano-sized) nih.gov |

Utilization of Heterogeneous Catalysts (e.g., Montmorillonite KSF)

Heterogeneous catalysts, particularly clay-based catalysts like Montmorillonite KSF, offer significant advantages in the synthesis of organic compounds, aligning with the principles of green chemistry. These catalysts are solid materials that are easily separated from the reaction mixture, allowing for simple work-up procedures and catalyst recycling. Montmorillonite KSF is an acidic clay that has been successfully employed as a catalyst in a variety of organic reactions, including acylations and condensations. researchgate.netrsc.orgfip.org

While direct literature on the use of Montmorillonite KSF for the synthesis of this compound is not prevalent, its application can be inferred from its use in related reactions. For instance, Montmorillonite KSF has been used to catalyze the formation of esters and amides from carboxylic acids and anhydrides. rsc.org The synthesis of 9,10-dihydroxyoctadecanoic acid, the precursor to the lithium salt, often involves the dihydroxylation of oleic acid. This step can be catalyzed by solid acids. Subsequently, the esterification to form the lithium salt could potentially be facilitated by a solid catalyst.

The advantages of using a heterogeneous catalyst like Montmorillonite KSF are presented in the following table.

| Feature | Description |

| Separation | Easily separated from the reaction mixture by filtration. researchgate.net |

| Reusability | Can be recovered and reused multiple times, reducing waste and cost. capes.gov.br |

| Selectivity | Can exhibit high selectivity for desired products. |

| Environmental Impact | Reduces the need for corrosive and hazardous homogeneous catalysts. researchgate.net |

| Reaction Conditions | Often effective under mild or solvent-free conditions. researchgate.netresearchgate.net |

Solvent-Free and Reduced-Solvent Reaction Systems

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free or reduced-solvent reaction systems are therefore highly desirable. The synthesis of various organic compounds has been successfully achieved under these conditions, often in conjunction with microwave irradiation or the use of solid catalysts. researchgate.netresearchgate.net

For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 9,10-dihydroxyoctadecanoic acid with a lithium salt, potentially with gentle heating or under microwave irradiation to facilitate the reaction. The use of a solid catalyst like Montmorillonite KSF would be particularly advantageous in a solvent-free system, as it would provide a surface for the reaction to occur. researchgate.net Research has shown that such solvent-free methods can lead to high yields and short reaction times for other chemical syntheses. researchgate.net

A comparison of solvent-based and solvent-free synthesis is provided below.

| Aspect | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High | None or minimal |

| Work-up | Often requires extraction and solvent removal | Simpler, direct isolation of the product |

| Environmental Impact | Higher due to solvent waste | Significantly Lower researchgate.net |

| Cost | Higher due to solvent purchase and disposal | Lower |

| Safety | Risks associated with flammable or toxic solvents | Reduced safety hazards |

Controlled Synthesis of Specific Isomers and Stereochemistry

The compound 9,10-dihydroxyoctadecanoic acid, the precursor to this compound, possesses two chiral centers at the C9 and C10 positions. This gives rise to the possibility of different stereoisomers. The specific stereochemistry of the diol is crucial as it can influence the physical and chemical properties of the final lithium salt. The IUPAC name (9S,10S)-9,10-dihydroxyoctadecanoate indicates a specific stereoisomer. hmdb.canih.gov

The controlled synthesis of specific isomers of this compound hinges on the stereoselective dihydroxylation of the precursor, oleic acid (cis-9-octadecenoic acid). Different synthetic methods can be employed to achieve either syn- or anti-dihydroxylation of the double bond, leading to different pairs of enantiomers.

Syn-dihydroxylation , which leads to the formation of the (9R,10S) and (9S,10R) enantiomers (a racemic mixture of the threo isomer), can be achieved using reagents such as:

Potassium permanganate (KMnO4) under cold, alkaline conditions (Baeyer's test).

Osmium tetroxide (OsO4) followed by a reducing agent like sodium sulfite (B76179) (Na2SO3).

Anti-dihydroxylation , resulting in the (9S,10S) and (9R,10R) enantiomers (a racemic mixture of the erythro isomer), is typically accomplished through a two-step process:

Epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

Acid- or base-catalyzed ring-opening of the epoxide.

To obtain a specific enantiomer, such as (9S,10S)-9,10-dihydroxyoctadecanoic acid, an asymmetric dihydroxylation method is required. The Sharpless asymmetric dihydroxylation, which utilizes a chiral ligand in conjunction with osmium tetroxide, is a powerful tool for achieving high enantioselectivity in the syn-dihydroxylation of alkenes. By selecting the appropriate chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), one can selectively produce the desired stereoisomer.

Once the desired stereoisomer of 9,10-dihydroxyoctadecanoic acid is synthesized and isolated, it can be converted to the corresponding lithium salt by reaction with a stoichiometric amount of a lithium base, such as lithium hydroxide, preserving the stereochemistry at the C9 and C10 positions.

The following table summarizes the stereochemical outcomes of different dihydroxylation methods on oleic acid.

| Method | Reagent(s) | Stereochemical Outcome | Isomer Type |

| Syn-dihydroxylation | 1. OsO4 2. NaHSO3 | (9R,10S) and (9S,10R) | threo (racemic) |

| Syn-dihydroxylation | Cold, dilute KMnO4, OH- | (9R,10S) and (9S,10R) | threo (racemic) |

| Anti-dihydroxylation | 1. mCPBA 2. H3O+ | (9S,10S) and (9R,10R) | erythro (racemic) |

| Asymmetric Syn-dihydroxylation | OsO4, chiral ligand | Enantiomerically enriched threo isomer | e.g., predominantly (9R,10S) or (9S,10R) |

Chemical Reactivity and Transformation Mechanisms of Lithium 9,10 Dihydroxyoctadecanoate

Investigation of Saponification Reaction Kinetics and Mechanisms

Saponification is a fundamental hydrolysis reaction of esters, and while Lithium 9,10-dihydroxyoctadecanoate is a salt, the principles of saponification are relevant to the hydrolysis of its ester derivatives. Specific kinetic studies on the saponification of esters of 9,10-dihydroxyoctadecanoic acid are not extensively detailed in the provided literature, but the mechanism can be inferred from general studies on fatty acid esters.

The saponification of a fatty acid ester, such as a derivative of 9,10-dihydroxyoctadecanoic acid, is typically a second-order reaction. The reaction rate is dependent on the concentration of both the ester and the base (e.g., sodium hydroxide). The process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, ejecting an alkoxide leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt (in this case, this compound) and an alcohol.

Kinetic studies on similar reactions, like the saponification of ethyl acetate, utilize techniques such as conductivity monitoring to determine rate constants at various temperatures. Such studies help in evaluating thermodynamic parameters like activation energy, enthalpy, and entropy of activation. It is known that the rate of saponification is influenced by temperature, with higher temperatures generally leading to faster reaction rates.

Mechanisms of Dihydroxyl Group Functionalization

The vicinal diol (two hydroxyl groups on adjacent carbons) is a key feature of this compound, offering a site for various chemical modifications. wikipedia.orgnih.gov These reactions typically involve the transformation of the hydroxyl groups into other functional groups, enabling the synthesis of diverse derivatives.

The parent acid, 9,10-dihydroxyoctadecanoic acid, can be readily esterified to produce derivatives like Methyl 9,10-dihydroxyoctadecanoate. nist.gov This transformation is significant for creating valuable industrial products such as wax esters. ebi.ac.uk

One well-studied pathway is lipase-catalyzed esterification. For instance, the esterification of 9,10-dihydroxyoctadecanoic acid (DHSA) with 1-octanol, catalyzed by lipase (B570770) from Rhizomucor miehei, follows Michaelis-Menten kinetics. ebi.ac.uk Detailed kinetic analysis reveals that this enzymatic reaction proceeds via a Ping-Pong Bi-Bi mechanism. ebi.ac.uk In this mechanism, the enzyme first binds with the acid (DHSA), releases water, and forms an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (1-octanol) to form the final ester product and regenerate the free enzyme.

| Kinetic Parameter | Value | Conditions | Source |

| Maximum Rate (Vmax) | 1 µmol min⁻¹ mg⁻¹ catalyst | In hexane (B92381) at 50°C | ebi.ac.uk |

| Michaelis-Menten Constant (Km) for DHSA | 1.3 M | In hexane at 50°C | ebi.ac.uk |

| Michaelis-Menten Constant (Km) for 1-Octanol | 0.7 M | In hexane at 50°C | ebi.ac.uk |

This interactive table summarizes the kinetic parameters for the lipase-catalyzed esterification of 9,10-dihydroxyoctadecanoic acid.

The vicinal diol structure of 9,10-dihydroxyoctadecanoate is suitable for acetalization and ketalization reactions. These reactions involve treating the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst, to form a cyclic acetal (B89532) or ketal, respectively. This reaction is often used in organic synthesis to protect diol groups during other chemical transformations. wikipedia.org

Thermal Degradation Mechanisms and Product Analysis

The thermal stability and decomposition of this compound are critical for its applications, particularly at elevated temperatures. While direct studies on this specific molecule are scarce, its degradation can be inferred from the behavior of its constituent parts: the lithium carboxylate head and the dihydroxy-substituted long alkyl chain. The thermal behavior of the closely related Lithium Stearate (B1226849) provides a valuable model for the decomposition of the carboxylate group.

Under inert atmospheres like helium or nitrogen, the thermal decomposition of lithium stearate, an analogue of the subject compound, occurs in distinct stages. osti.gov It exhibits multiple phase transitions before melting. osti.gov The initial decomposition begins around 200°C, with accelerated degradation occurring above 400°C. osti.gov Studies suggest that lithium stearate first decomposes to form lithium oxalate (B1200264), which then further decomposes to lithium carbonate at higher temperatures (around 550°C). osti.govresearchgate.net

The presence of the vicinal diol in this compound introduces additional decomposition pathways. The C-C bond between the two hydroxyl groups can undergo oxidative cleavage. wikipedia.orglibretexts.org Furthermore, the long hydrocarbon chain itself can degrade. The thermal hydrolysis of saturated fatty acids at high temperatures (140-160°C) can lead to cleavage, producing shorter-chain fatty acids and alkanes. nih.gov Therefore, the thermal degradation of this compound is likely a complex process involving:

Decomposition of the lithium carboxylate group, similar to lithium stearate.

Cleavage of the C9-C10 bond at the diol site.

Fragmentation of the hydrocarbon chain.

| Compound | Transition/Decomposition Event | Temperature (°C) | Atmosphere | Source |

| Lithium Stearate | Solid-state phase transition | 102 - 104 | Inert | osti.gov |

| Lithium Stearate | Crystalline to rotational state transition | 193 - 194 | Inert | osti.gov |

| Lithium Stearate | Melting transition | 220 - 228 | Inert | osti.goveastharbourgroup.com |

| Lithium Stearate | Initial decomposition | ~200 | Inert | osti.gov |

| Lithium Stearate | Accelerated decomposition | >400 | Inert | osti.gov |

| Lithium Stearate | Formation of Lithium Carbonate | ~550 | Inert | osti.gov |

This interactive table presents the thermal transition and decomposition data for Lithium Stearate, a structural analogue.

The products of thermal degradation are highly dependent on the conditions, especially the presence or absence of oxygen.

Under Inert/Pyrolytic Conditions:

Solid Products: Based on the analogy with lithium stearate, the primary solid residues would be lithium oxalate and, at higher temperatures, lithium carbonate. osti.govresearchgate.net Pyrolysis of long-chain carboxylic acids is also known to produce ketones. mdpi.com

Gaseous/Liquid Products: The main gaseous products from the decarboxylation of the carboxylate group are CO and CO₂. researchgate.netrsc.org Pyrolysis of the hydrocarbon chain would likely generate a complex mixture of shorter-chain alkanes and alkenes. nih.gov

Under Oxidative/Combustion Conditions:

Solid Products: In the presence of oxygen, the final solid product would be a metal oxide, in this case, lithium oxide. scbt.com Oxidative cleavage of the vicinal diol can yield aldehydes and ketones. libretexts.org Specifically, the cleavage of 9,10-dihydroxystearic acid derivatives is known to produce azelaic acid and pelargonic acid.

Gaseous Products: Complete combustion would yield carbon dioxide (CO₂) and water (H₂O). scbt.com Incomplete combustion would also produce carbon monoxide (CO) and other volatile organic compounds typical of burning organic materials. scbt.com The thermal oxidation of unsaturated fatty acids generates a variety of volatile aldehydes and radicals. nih.gov

Interaction Mechanisms with Diverse Chemical Species

The carboxylate group (R-COO⁻Li⁺) serves as a weak base and a nucleophile. masterorganicchemistry.com The vicinal diol (-CH(OH)-CH(OH)-) offers sites for oxidation, esterification, and chelation. The interplay of these functional groups determines the product spectrum upon reaction with different chemical entities.

Interaction with Acids:

As a salt of a weak acid (9,10-dihydroxyoctadecanoic acid), this compound reacts with strong acids in a typical acid-base neutralization reaction. The carboxylate anion is protonated to yield the free fatty acid, 9,10-dihydroxyoctadecanoic acid, and the corresponding lithium salt of the strong acid. samaterials.com For instance, reaction with a strong acid like hydrochloric acid (HCl) would proceed as follows:

C₁₈H₃₅O₄Li + HCl → C₁₈H₃₆O₄ + LiCl

This reaction is essentially the reverse of the saponification reaction used to synthesize the lithium salt.

Interaction with Bases:

This compound is generally stable in the presence of bases. The carboxylate group is the conjugate base of a weak acid and, as such, does not react with stronger bases. The hydroxyl groups of the vicinal diol are weakly acidic and can be deprotonated by very strong bases to form alkoxides, but this typically requires harsh conditions. The basicity of lithium carboxylates is generally weaker than that of hydroxides or alkoxides. masterorganicchemistry.com

Interaction with Oxidizing Agents:

The vicinal diol moiety is susceptible to oxidative cleavage by strong oxidizing agents. Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) can break the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two aldehyde molecules. masterorganicchemistry.comyoutube.com In the case of this compound, this would lead to the formation of octanal (B89490) and 9-oxononanoate (B1257084) lithium salt.

C₁₈H₃₅O₄Li + HIO₄ → C₈H₁₆O + C₉H₁₅O₃Li + HIO₃ + H₂O

Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, could potentially lead to further oxidation of the resulting aldehydes to carboxylic acids.

Interaction with Metal Ions:

The vicinal diol group in this compound can act as a chelating agent, forming complexes with various metal ions. nih.govresearchgate.net The two adjacent hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring. This chelation can influence the solubility and reactivity of both the lithium salt and the metal ion. The carboxylate group can also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures. The stability of these complexes depends on the nature of the metal ion, the solvent, and the pH of the medium.

Thermal Decomposition:

Upon heating, lithium carboxylates like lithium stearate, an analogue of the title compound, undergo thermal decomposition. osti.govresearchgate.net Under an inert atmosphere, the decomposition of lithium stearate has been reported to proceed through the formation of lithium oxalate and subsequently lithium carbonate at higher temperatures. researchgate.net The long hydrocarbon chain also undergoes fragmentation. For this compound, the presence of the hydroxyl groups would likely influence the decomposition pathway, potentially leading to dehydration reactions in addition to decarboxylation and chain scission. The thermal stability is also affected by the atmosphere, with oxidative degradation occurring at lower temperatures in the presence of air or oxygen. researchgate.net

Hydrolysis:

As a salt of a fatty acid, this compound can undergo hydrolysis in aqueous solutions, although it is generally a slow process. The equilibrium for the hydrolysis of lithium salts of weak acids lies towards the unhydrolyzed salt. cost-nectar.eu The presence of lithium cations has been observed to accelerate the hydrolysis of esters, and a similar catalytic effect could be anticipated for the reverse reaction, the esterification of the diol, or potentially influence the hydrolysis of the carboxylate salt itself under certain conditions. nih.gov

| Reactant Type | Interacting Functional Group(s) | Primary Transformation/Interaction | Typical Products |

| Strong Acids | Carboxylate | Protonation | 9,10-Dihydroxyoctadecanoic acid, Lithium salt of the strong acid |

| Strong Bases | Vicinal Diol (under harsh conditions) | Deprotonation | Dialkoxide |

| Oxidizing Agents (e.g., HIO₄) | Vicinal Diol | Oxidative Cleavage | Octanal, 9-Oxononanoate lithium salt |

| Metal Ions | Vicinal Diol, Carboxylate | Chelation/Coordination | Metal-diol complexes, Coordination polymers |

| Heat (Thermal Energy) | Entire Molecule | Decomposition | Lithium carbonate, Alkanes, Alkenes, Water, etc. |

| Water | Carboxylate | Hydrolysis (limited) | 9,10-Dihydroxyoctadecanoic acid, Lithium hydroxide |

Advanced Spectroscopic and Structural Characterization of Lithium 9,10 Dihydroxyoctadecanoate

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within Lithium 9,10-dihydroxyoctadecanoate. These methods probe the vibrational modes of molecules, which are sensitive to bond types and molecular environment. acs.org

Analysis of the parent 9,10-dihydroxyoctadecanoic acid (DHSA) provides a baseline for understanding the spectrum of its lithium salt. researchgate.net The conversion of the carboxylic acid (-COOH) to a lithium carboxylate (-COO⁻Li⁺) induces significant and predictable changes in the vibrational spectra. mdpi.comnih.gov

Key spectral features include:

Hydroxyl (-OH) Group: A broad absorption band in the FT-IR spectrum, typically centered around 3300-3400 cm⁻¹, is characteristic of the O-H stretching vibrations from the two hydroxyl groups at the C9 and C10 positions. researchgate.net The broadness of this peak indicates hydrogen bonding between molecules, a crucial factor in the formation of the compound's supramolecular structures. aidic.it

Alkyl Chain (C-H) Vibrations: Sharp peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the long hydrocarbon chain. mdpi.comresearchgate.net Methylene scissoring and rocking vibrations also appear in the fingerprint region (around 1470 cm⁻¹ and 720 cm⁻¹, respectively). mdpi.comnih.gov

Carboxylate (-COO⁻) Group: This is the most telling region for confirming salt formation. While the parent carboxylic acid shows a sharp carbonyl (C=O) stretch near 1700 cm⁻¹, the lithium salt exhibits two distinct bands: an asymmetric stretching vibration (νₐₛ) typically between 1550-1610 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1400-1440 cm⁻¹. The large separation (Δν) between these two frequencies provides insight into the coordination mode of the lithium ion with the carboxylate group.

While Raman spectroscopy is complementary to FT-IR, certain vibrations, like the symmetric carboxylate stretch, are often stronger and more easily identified in Raman spectra. researchgate.net However, fluorescence from impurities can sometimes interfere with the analysis. nih.gov

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3350 (broad) | O-H stretch | -OH | Strong (FT-IR) |

| 2955-2965 | CH₃ asymmetric stretch | Alkyl Chain | Medium-Strong |

| 2915-2925 | CH₂ asymmetric stretch | Alkyl Chain | Strong |

| 2850-2860 | CH₂ symmetric stretch | Alkyl Chain | Strong |

| 1550-1610 | COO⁻ asymmetric stretch | Carboxylate | Strong (FT-IR) |

| ~1465 | CH₂ scissoring | Alkyl Chain | Medium |

| 1400-1440 | COO⁻ symmetric stretch | Carboxylate | Medium (FT-IR), Strong (Raman) |

| ~1100 | C-O stretch | -OH | Medium |

| ~720 | CH₂ rocking | Alkyl Chain | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ⁷Li)

NMR spectroscopy is indispensable for providing a detailed map of the carbon-hydrogen framework and probing the local environment of the lithium ion.

¹H and ¹³C NMR: Spectra for the parent 9,10-dihydroxyoctadecanoic acid (DHSA) serve as a reference. researchgate.netrsc.org

In ¹H NMR , the spectrum would show a triplet at approximately 0.88 ppm for the terminal methyl (CH₃) protons. A large, unresolved multiplet between 1.2-1.6 ppm arises from the bulk of the methylene (CH₂) protons in the alkyl chain. The protons on the carbons bearing the hydroxyl groups (CH-OH) would appear as a multiplet around 3.1-3.4 ppm. The protons alpha to the carboxylate group (α-CH₂) are deshielded and would appear as a triplet around 2.2 ppm. rsc.org

In ¹³C NMR , the terminal methyl carbon appears upfield around 14 ppm. The methylene carbons of the chain produce a cluster of signals between 22-35 ppm. The carbons attached to the hydroxyl groups (C9 and C10) are significantly downfield, expected around 73-75 ppm. The most downfield signal, typically in the range of 175-180 ppm, corresponds to the carboxylate carbon (COO⁻). Upon salt formation, the carbons nearest the carboxylate group (especially the carbonyl carbon and the α-carbon) experience a shift in their electronic environment, leading to changes in their chemical shifts compared to the free acid. rsc.org

⁷Li NMR: ⁷Li NMR is specifically used to study the lithium ion's environment. ualberta.ca Lithium has two NMR-active isotopes, ⁷Li (92.4% abundance) and ⁶Li (7.6% abundance). ⁷Li is more commonly used due to its higher natural abundance and sensitivity. ualberta.caualberta.ca For lithium ions in a relatively symmetric environment, such as in a carboxylate salt, a single, relatively sharp signal is expected. nih.gov The chemical shift is typically close to 0 ppm when referenced to a standard like LiCl. ualberta.ca However, line broadening can occur due to quadrupolar relaxation, especially in less symmetric environments or in the solid state. ualberta.ca In aggregated states, such as the fibrous networks found in greases, the ⁷Li signal can provide information about lithium mobility and coordination. nih.govrsc.org

| Atom(s) | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (COO⁻) | ~178-180 | - | - |

| C2 (α-CH₂) | ~34 | ~2.2 | t |

| C3 (β-CH₂) | ~25 | ~1.6 | m |

| C4-C8, C11-C17 (Chain CH₂) | ~22-32 | ~1.2-1.4 | m |

| C9, C10 (CH-OH) | ~73-75 | ~3.1-3.4 | m |

| C18 (CH₃) | ~14 | ~0.88 | t |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a key technique for confirming the molecular weight and assessing the purity of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion can be observed with minimal fragmentation.

For the parent DHSA, the molecular weight is 316.48 g/mol . nih.gov In negative ion mode ESI-MS, it is typically observed as the deprotonated molecule [M-H]⁻ at m/z 315.3. researchgate.netrsc.org For the lithium salt, with a molecular weight of 322.42 g/mol , one would expect to observe the lithiated adduct of the parent acid, [C₁₈H₃₆O₄ + Li]⁺, at m/z 323.3 in positive ion mode. Tandem MS (MS/MS) experiments can be used for structural confirmation by inducing fragmentation of the molecular ion. The fragmentation patterns, such as the neutral loss of water or cleavage of the carbon-carbon bond between the two hydroxyl groups, would provide definitive evidence of the molecule's structure. nih.gov

X-ray Scattering and Diffraction Studies of Crystalline and Amorphous Phases

X-ray scattering and diffraction (XRD) techniques are paramount for investigating the solid-state structure of this compound, from its atomic-level crystal packing to its larger-scale supramolecular organization. arxiv.org

Powder XRD patterns of such materials show a characteristic series of sharp, equally spaced peaks at low angles (small 2θ values). These correspond to the (00l) reflections and indicate the long-range lamellar ordering. The d-spacing calculated from these peaks represents the thickness of one bilayer. The arrangement of the hydrocarbon chains within the layers (e.g., their tilt angle and sub-cell packing) can be determined from peaks at wider angles. jeeadv.ac.in For lithium soaps, monoclinic or triclinic crystal systems are common. researchgate.net

Synchrotron X-ray sources provide extremely high-intensity X-ray beams, enabling high-resolution studies of weakly scattering or complex systems. nih.govuwo.ca For this compound, synchrotron-based techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are ideal for characterizing the complex, semi-crystalline, supramolecular architectures it forms, particularly in grease systems. aps.org

The intense beams allow for the detection of subtle structural features and can track structural changes in real-time (operando studies) as a function of temperature or shear. mdpi.comnih.govnih.gov This is crucial for understanding how the fibrous network of the lithium soap, which acts as a thickener, is formed and how it behaves under operational conditions. aps.org

Microstructural and Nanostructural Characterization via Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to directly visualize the morphology of this compound aggregates. These techniques are especially valuable in the context of lubricating greases, where this compound acts as a thickener. tribology.rsresearchgate.net

Studies have shown that lithium soaps, including those based on dihydroxy stearic acids, form an entangled, three-dimensional network of fibers or fibrils. issuu.comresearchgate.net SEM images of grease thickened with DHSA lithium soap reveal long, clustered fibers. aidic.it The dimensions of these fibers—their length, diameter, and aspect ratio—and the way they twist and interact are critical to the rheological properties of the final product. researchgate.net TEM provides higher resolution, allowing for the examination of the internal structure of individual fibers and revealing how the crystalline lamellae are oriented within them. tribology.rsnlgi.org The presence of two hydroxyl groups in the chain is thought to enhance the fiber structure through increased hydrogen bonding, leading to thicker and more robust fibers compared to soaps with only one or no hydroxyl groups. aidic.it

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.net For this compound, SEM analysis would be instrumental in determining the size, shape, and aggregation of its crystalline or particulate structures. While specific SEM studies on this compound are not widely available, the morphology of related lithium soaps, such as lithium stearate (B1226849), has been investigated. These studies reveal fibrous or lath-like crystallites that entangle to form a three-dimensional network. It is plausible that this compound would exhibit a similar morphology, which is crucial for its application as a thickener in lubricating greases.

Operando SEM, which allows for the observation of materials under dynamic conditions, could provide further insights into the morphological evolution of this compound during processes such as heating or dissolution. nih.gov This technique could reveal, for instance, how the crystalline structure changes upon reaching its melting point or during interaction with a solvent.

Table 1: Expected Morphological Features of this compound from SEM Analysis

| Feature | Expected Observation | Significance |

| Crystal Habit | Fibrous, lath-like, or needle-like crystallites | Influences the rheological properties of dispersions. |

| Aggregation | Formation of an entangled network structure | Key to its function as a gelling agent or thickener. |

| Surface Topography | Potentially smooth surfaces on individual crystallites | Affects interfacial properties and interactions with other components. |

| Particle Size | Ranging from micrometers to nanometers | Determines the stability and texture of formulations. |

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials at the nanoscale. ntnu.no In the context of this compound, TEM could be used to observe the arrangement of individual molecules within the crystalline lattice, identify crystal defects, and characterize the structure of any amorphous regions.

High-resolution TEM (HRTEM) would be particularly valuable for examining the crystallographic orientation and the presence of dislocations or stacking faults. researchgate.net Furthermore, techniques such as electron energy-loss spectroscopy (EELS) combined with TEM can provide information about the elemental composition and chemical states of lithium within the material. nih.gov This is especially important for understanding the degradation mechanisms of lithium-containing compounds. researchgate.net In-situ TEM could be employed to observe real-time structural changes during thermal or electrochemical processes. mit.eduresearchgate.net

Table 2: Potential Insights from TEM Analysis of this compound

| Analysis Technique | Information Gained | Relevance |

| High-Resolution TEM (HRTEM) | Visualization of crystal lattice fringes, identification of defects (e.g., dislocations, grain boundaries). | Understanding the relationship between crystal perfection and material properties. |

| Selected Area Electron Diffraction (SAED) | Determination of the crystal structure and orientation. | Confirmation of the crystalline phase and its polymorphism. |

| TEM with EELS | Elemental mapping and chemical state analysis of lithium. nih.gov | Elucidating the distribution and bonding environment of lithium ions. |

| In-situ TEM | Real-time observation of phase transitions and degradation. mit.eduresearchgate.net | Mechanistic understanding of thermal stability and reactivity. |

Advanced Thermal Analysis for Mechanistic Insights (beyond basic properties)

While basic thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on thermal stability and phase transitions, more advanced methods can offer deeper mechanistic insights. For lithium soaps like this compound, understanding the sequence of decomposition events and the nature of intermediate species is crucial.

Studies on related compounds such as lithium stearate and lithium 12-hydroxystearate have shown that under an inert atmosphere, their thermal decomposition is a multi-step process. iaea.orgresearchgate.net The initial weight loss is often associated with the loss of any bound water, followed by the decomposition of the soap into lithium oxalate (B1200264) and then to lithium carbonate at higher temperatures. researchgate.netosti.gov The presence of the hydroxyl groups in this compound may influence this decomposition pathway.

Advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can identify the gaseous products evolved during decomposition, providing direct evidence for the proposed reaction mechanisms. Modulated temperature DSC can separate reversible and non-reversible thermal events, helping to distinguish between melting and decomposition processes that may overlap.

Table 3: Hypothetical Thermal Decomposition Pathway of this compound

| Temperature Range (°C) | Proposed Event | Evolved Products (Hypothetical) |

| 100 - 150 | Desorption of adsorbed/bound water | H₂O |

| 200 - 300 | Melting and initial decomposition | H₂O, CO, short-chain hydrocarbons |

| 300 - 450 | Major decomposition of the alkyl chain | Aliphatic fragments, aldehydes, ketones |

| > 450 | Formation of lithium oxalate and then lithium carbonate | CO, CO₂ |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, as well as for the analysis of its purity and the identification of any related impurities or degradation products. mdpi.com

High-performance liquid chromatography (HPLC) is a versatile technique that can be adapted for the analysis of lithium soaps. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a suitable method. The detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Gas chromatography (GC) could also be employed, but would require derivatization of the non-volatile lithium soap into a more volatile ester form, for instance, by reaction with a suitable reagent to form the methyl ester of 9,10-dihydroxyoctadecanoic acid. nist.gov The resulting derivative can then be analyzed by GC-MS to confirm its identity and quantify its concentration.

Ion chromatography (IC) is another powerful technique that can be used for the direct determination of the lithium cation and potentially the dihydroxyoctadecanoate anion. mdpi.com This would be particularly useful for assessing the stoichiometry of the salt and for quantifying it in aqueous solutions or extracts.

Table 4: Chromatographic Methods for the Analysis of this compound

| Chromatographic Technique | Sample Preparation | Detector | Application |

| Reversed-Phase HPLC | Dissolution in a suitable organic solvent. | ELSD, CAD, or UV (if applicable) | Purity assessment, quantification, separation from related fatty acids. |

| Gas Chromatography (GC) | Derivatization to a volatile ester. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification of the fatty acid component, impurity profiling. |

| Ion Chromatography (IC) | Dissolution in an aqueous or mixed solvent system. | Conductivity Detector | Determination of lithium ion concentration, quantification of the carboxylate anion. mdpi.com |

Molecular and Supramolecular Self Assembly of Lithium 9,10 Dihydroxyoctadecanoate

Micellar Aggregation and Formation of Colloidal Systems

In non-polar environments like lubricating oils, lithium 9,10-dihydroxyoctadecanoate molecules organize into inverse micelles. wikipedia.org These micelles are the fundamental building blocks of the larger colloidal system. The aggregation is driven by the interactions between the polar head groups, which consist of the lithium carboxylate and the hydroxyl groups, minimizing their contact with the non-polar solvent. The long hydrocarbon tails are then exposed to the oil phase. These primary aggregates can further assemble into larger structures.

One of the observed morphologies for the aggregates of this compound is that of roughly hexagonal platelets. This is in contrast to the more common fibrous or rod-like micelles observed for other lithium soaps, such as lithium 12-hydroxystearate, which is widely used in grease formulation. aidic.it

The application of shear forces can significantly influence the aggregation and alignment of soap micelles in a colloidal dispersion. In the context of grease manufacturing, shear is a critical parameter that can determine the final microstructure and, consequently, the performance of the grease. While for many lithium soaps, shear promotes the alignment and entanglement of fibrous micelles to form a stable network, specific research detailing the formation of fibrous micelles of this compound under shear is not extensively available in the public domain. However, studies on greases containing this compound have noted that after mechanical working (shearing), the initial fibrous structures, described as rod-like and packed in bundles, tend to form a more solid mass. This structural change is believed to reduce the oil-retaining capability of the grease, leading to a breakdown in its consistency.

Gelation Mechanisms and Network Formation

The gelation of a liquid by a low-molecular-weight gelator like this compound involves the formation of a three-dimensional network that immobilizes the solvent. This network is formed by the self-assembly of the gelator molecules into extended, often fibrous, structures. For lithium soaps, the primary driving forces for the formation of this network are hydrogen bonding between the hydroxyl groups and coordination interactions involving the lithium ions and the carboxylate groups.

The presence of two hydroxyl groups in this compound is thought to enhance the potential for hydrogen bonding, contributing to the stability of the soap fiber structure. aidic.it This allows for a greater packing capacity of the base oil within the gel network. aidic.it

The molecular structure of the thickener is a key determinant of the dispersion characteristics of the resulting gel. In a comparative study, greases formulated with this compound (DHSALi) were found to have longer and thicker fibers compared to those made with lithium 12-hydroxystearate (HSALi). aidic.it These longer and thicker fibers in the DHSALi-based grease were observed to have more connections and a greater clustering effect. aidic.it This difference in the fibrous network structure directly impacts the gel's properties, such as its consistency and oil separation tendencies.

| Thickener | Fiber Length (nm) | Fiber Diameter (nm) | Observations |

| DHSALi-based grease | 2-5 | 0.3-0.35 | Exceeded HSALi-based grease in fiber length, thickness, connections, and clustering effect. aidic.it |

| HSALi-based grease | 2-5 | 0.02-0.05 | - |

Table 1: Comparison of Fiber Dimensions in Lithium Soap-Based Greases aidic.it

Interfacial Phenomena and Surface Activity in Non-Biological Media

Solvent Effects on Self-Assembly and Solution Behavior

The nature of the solvent plays a crucial role in the self-assembly and solution behavior of amphiphilic molecules. For this compound, its aggregation is highly dependent on the polarity of the surrounding medium. In non-polar solvents, such as the mineral or synthetic oils used in greases, the polar interactions dominate, leading to the formation of inverse micelles and subsequently the gel network.

The solubility and stability of this compound are noted to be improved in its salt form compared to its parent acid, making it more versatile for various formulations. ontosight.ai This suggests that the ionic interactions involving the lithium cation are significant in its solution behavior. ontosight.ai However, systematic studies investigating the effect of a range of solvents with varying polarities on the self-assembly, aggregation number, micelle morphology, and gelation properties of this compound are scarce in the scientific literature. The majority of the available information is specific to its behavior in lubricating base oils.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Conformational Landscapes and Intramolecular Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a powerful tool for exploring the vast conformational landscape of long-chain fatty acids like 9,10-dihydroxyoctadecanoate. nih.govaip.org The 18-carbon chain of the octadecanoate backbone allows for significant flexibility. Computational studies can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

A key focus of such modeling is the analysis of torsional angles along the carbon-carbon bonds. For saturated fatty acids, the all-trans conformation is typically the lowest energy state in a vacuum. nih.gov However, in Lithium 9,10-dihydroxyoctadecanoate, the presence of two hydroxyl groups at the C9 and C10 positions introduces significant conformational constraints and possibilities for intramolecular interactions. MD simulations can reveal how these hydroxyl groups interact with each other and with the terminal carboxylate group, which is ionically bonded to a lithium cation. These interactions, primarily through hydrogen bonding, can lead to the adoption of bent or folded "hairpin" structures, which may be energetically favorable over a simple linear conformation. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide fundamental insights into the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more readily polarizable and reactive. nih.gov DFT can be used to map the electrostatic potential (ESP) onto the electron density surface, visually identifying the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and carboxylate groups are expected to be the most electron-rich sites, making them susceptible to electrophilic attack and key to intermolecular interactions. The lithium cation represents a strongly electron-deficient (electrophilic) site.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate intramolecular charge transfer and the nature of the bonding, including the ionic interaction between the lithium and the carboxylate group and the covalent bonds throughout the fatty acid chain. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict the molecule's optical properties, such as its UV-visible absorption spectrum, by simulating its electronic excitations. nih.govnih.gov These theoretical predictions can be correlated with experimental spectroscopic data to validate the computational models.

Simulations of Self-Assembly Processes and Aggregate Morphology

This compound, as an amphiphilic salt of a fatty acid, is expected to self-assemble into ordered structures in aqueous environments. Molecular dynamics (MD) and coarse-grained (CG) simulations are invaluable for studying these complex processes. nih.govnih.gov These simulations can model the aggregation of many individual molecules to form larger structures like micelles, bilayers, or vesicles. mdpi.com

Simulations show that the self-assembly of fatty acids is highly dependent on factors such as concentration, temperature, and, for the corresponding acid, pH. nih.govnih.gov For this compound, the presence of the lithium cation neutralizes the charge of the carboxylate head group, influencing the packing and morphology of the resulting aggregates. The two hydroxyl groups in the middle of the alkyl chain are a distinguishing feature, enabling strong intermolecular hydrogen bonding that can significantly impact the cohesion and structure of the self-assembled aggregates. nih.gov

MD simulations can track the formation of aggregates from an initially random distribution of molecules in a solvent. nih.gov Analysis of these simulations provides detailed information on the size and shape of the resulting structures, such as the aggregation number of micelles (the number of molecules per micelle) and the thickness of bilayers. nih.govresearchgate.net The orientation of the molecules within the aggregate can be determined, confirming the expected arrangement with hydrophobic tails forming the core and hydrophilic heads (carboxylate-lithium and hydroxyl groups) exposed to the aqueous phase or interacting at the aggregate interface. mdpi.com Coarse-graining techniques, where groups of atoms are represented as single particles, allow for simulations on longer timescales and larger system sizes, enabling the study of large-scale morphological transitions. nih.govresearchgate.net

Computational Analysis of Catalytic Mechanisms in Synthesis

The synthesis of 9,10-dihydroxyoctadecanoic acid, the precursor to its lithium salt, typically involves the dihydroxylation of oleic acid. Computational chemistry, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to elucidate the detailed mechanisms of these catalytic reactions. acs.org

One common synthetic route involves the epoxidation of the double bond in oleic acid, followed by the hydrolysis of the epoxide to form the diol. nih.gov Another route is direct dihydroxylation using an oxidizing agent. The enzymatic synthesis often follows a pathway involving a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. nih.gov

Computational modeling can be applied to study the reaction pathway of these transformations. For example, in an enzyme-catalyzed reaction, the QM/MM method can be used. acs.org The reactive center (e.g., the substrate and the catalytic residues of the enzyme) is treated with a high-level QM method to accurately model the bond-breaking and bond-forming events, while the rest of the enzyme and solvent are treated with a more computationally efficient MM force field. This approach allows for the calculation of the reaction's energy profile, including the identification of transition states and reaction intermediates. acs.org Such studies can clarify the role of the catalyst (whether it's a chemical catalyst or an enzyme), determine the stereochemistry of the product, and explain how the catalyst achieves its efficiency and selectivity. For instance, modeling the hydroxylation step can reveal the nature of the active oxidizing species and how it interacts with the substrate. acs.orgmdpi.com

Interaction Potentials and Equation of State Modeling for Solution Behavior

Understanding the behavior of this compound in solution is crucial for many of its potential applications. This involves studying both the interactions between the solute molecules and their interactions with the solvent. The foundation of molecular dynamics simulations lies in the use of interaction potentials, which are mathematically described by a force field. nih.gov These force fields define the potential energy of the system as a function of the positions of its atoms, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.govacs.org

The behavior of bulk solutions under different conditions can be predicted using equations of state (EoS). wikipedia.org An EoS is a thermodynamic equation that relates state variables such as pressure, volume, and temperature. wikipedia.org For solutions of fatty acids or their derivatives, cubic equations of state like the Peng-Robinson model have been used to predict phase equilibria, such as the conditions under which the solute will be soluble in a solvent like supercritical carbon dioxide. researchgate.netresearchgate.net These models require parameters for the pure components, which can be estimated or derived from experimental data. The models can then be used to construct phase diagrams, which are essential for designing separation and formulation processes. researchgate.net

Modeling can also predict other important solution properties. For example, predictive models based on the corresponding states principle (CSP) can be developed to estimate the dynamic viscosity of fatty acid esters over a wide range of temperatures and pressures. acs.org These macroscopic models, combined with the molecular-level insights from MD simulations, provide a comprehensive picture of the solution behavior of this compound.

Transformative Chemical Applications of Lithium 9,10 Dihydroxyoctadecanoate

Structural Role in Industrial Thickener Formulations (excluding performance metrics)

The primary and most established application of lithium soaps of hydroxy fatty acids is in the formulation of lubricating greases. Lithium 9,10-dihydroxyoctadecanoate serves as a thickener, creating a stable, semi-solid structure that immobilizes a liquid lubricating oil.

The formation of a lubricating grease is fundamentally a process of creating a stable grease-oil gel dispersion. ugm.ac.id In this system, the this compound acts as the gelling agent. Upon dispersion in a non-polar base oil, the soap molecules associate to form an intricate three-dimensional network of fibers. ugm.ac.idresearchgate.net Electron microscopy studies reveal that this compound forms fibers with a distinct rod-like structure, which then pack together into larger bundles. researchgate.net

This aggregation creates a lattice-type structure with numerous small voids or interstices. researchgate.net The base oil is captured and held within this fibrous network primarily through capillary action and physical entrapment. The specific morphology of these fibers—their length, thickness, and how they interconnect—is crucial to the formation of the gel network. ugm.ac.id Greases formulated with 9,10-dihydroxyoctadecanoate soaps have been observed to form fibers that are longer and thicker compared to those made from the more common 12-hydroxystearate. ugm.ac.id The packing of these fibers results in a dense mass that effectively retains the oil within its structure. researchgate.net

The ability of this compound to form a thickener network is governed by specific molecular interactions. The soap molecule itself is amphiphilic, containing a long, non-polar hydrocarbon tail and a polar "head" composed of the lithium carboxylate group. The two hydroxyl groups along the carbon chain add significant polarity to the molecule. ugm.ac.id

Within the non-polar environment of the lubricating oil, these soap molecules organize into structures known as reverse or inverse micelles. acs.org In these arrangements, the polar carboxylate heads and the hydroxyl groups orient themselves towards the inside of the micelle to minimize contact with the non-polar oil, while the non-polar hydrocarbon tails face outward, interacting favorably with the surrounding oil. acs.org These micelles are the fundamental building blocks of the larger fiber network.

The presence of two hydroxyl groups makes 9,10-dihydroxyoctadecanoic acid a highly polarized reagent. ugm.ac.id These hydroxyl groups can participate in strong intermolecular hydrogen bonding with the carboxylate groups of adjacent soap molecules. These interactions, along with ionic interactions involving the lithium ion, are the driving forces that lead to the self-assembly of the soap molecules into the stable, elongated fibers that constitute the grease network. d-nb.info

Application in Microemulsion Chemistry for Metal Ion Separation

Beyond greases, derivatives of 9,10-dihydroxyoctadecanoic acid function as surfactants and are used in the formulation of microemulsions. A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water, stabilized by an interfacial film of surfactant molecules.

While direct studies on this compound for metal ion separation are not widely documented, the surfactant properties of its parent acid's derivatives are well-established. Alkyl esters of 9,10-dihydroxyoctadecanoic acid have been shown to act as effective surfactants. mdpi.com Like other surfactants, these molecules lower the interfacial tension between oil and water phases. In aqueous solutions, they exhibit a critical micelle concentration (CMC), which is the concentration at which the molecules begin to form micelles. mdpi.com

The formation of stable microemulsions is crucial for applications requiring the solubilization of one immiscible phase into another, such as in enhanced oil recovery, certain chemical reactions, and formulation science. mdpi.comgoogleapis.comgoogle.com The fine droplet size in these systems provides a large interfacial area, which is a key property for processes involving extraction or separation. Although the specific application for metal ion separation using this compound is not detailed in available research, its established role in forming microemulsions indicates its potential for use in solvent extraction systems where such structures are beneficial.

As a Precursor for Novel Chemical Derivatives and Polymers

The dihydroxy functionality of 9,10-dihydroxyoctadecanoic acid makes it a valuable and sustainable platform chemical for synthesizing a range of other compounds and materials. mdpi.comdigitallibrary.co.in

A significant application of 9,10-dihydroxyoctadecanoic acid and its esters is in the synthesis of dioxolanes. scienceasia.orgaip.orgaip.org The two adjacent hydroxyl groups (a 1,2-diol) on the fatty acid backbone can react with aldehydes or ketones in the presence of an acid catalyst to form a five-membered cyclic ketal or acetal (B89532) ring, known as a 1,3-dioxolane. organic-chemistry.org

This reaction, known as ketalization or acetalization, is a standard method for protecting 1,2-diol groups in organic synthesis. organic-chemistry.org In this context, however, it is used to create new molecules with distinct properties. For example, methyl 9,10-dihydroxyoctadecanoate can be reacted with various carbonyl compounds, such as benzaldehyde (B42025) derivatives or n-pentanal, to yield novel dioxolane compounds. scienceasia.orgaip.org The reaction is typically promoted by acid catalysts like p-toluenesulfonic acid or H-bentonite and can be accelerated using sonochemical methods. scienceasia.orghielscher.com These resulting dioxolane derivatives have been investigated for applications as biolubricants and biogreases. scienceasia.orgaip.org

Table 1: Synthesis of Dioxolane Derivatives from 9,10-Dihydroxyoctadecanoate Esters

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Methyl 9,10-dihydroxyoctadecanoate | n-pentanal | H-bentonite | Pentanal-derived dioxolane | scienceasia.org |

| Ethyl 9,10-dihydroxyoctadecanoate | n-pentanal | p-TSA | Pentanal-derived dioxolane | scienceasia.org |

| Methyl 9,10-dihydroxyoctadecanoate | Benzaldehyde derivatives | Montmorillonite KSF | Benzaldehyde-derived dioxolane | aip.org |

| 9,10-dihydroxyoctadecanoic acid | Carbonyl compounds | Acid Catalyst | Dioxolane derivatives | ignited.in |

9,10-Dihydroxyoctadecanoic acid is an oleochemical, meaning it is derived from natural plant or animal fats and oils. scienceasia.orgignited.inCurrent time information in Bangalore, IN. Specifically, it is typically synthesized from oleic acid, an abundant monounsaturated fatty acid. mdpi.com As a derivative of renewable feedstocks, it represents a sustainable building block for the chemical industry. Current time information in Bangalore, IN.